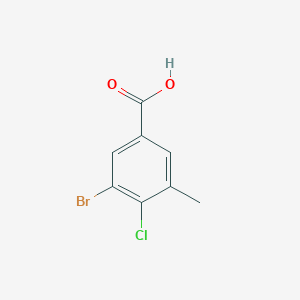

3-Bromo-4-chloro-5-methylbenzoic acid

Description

3-Bromo-4-chloro-5-methylbenzoic acid (CAS: 688021-30-9) is a halogenated benzoic acid derivative with a molecular weight of 249.49 g/mol and a purity of 98% . Its structure features a bromine atom at position 3, a chlorine atom at position 4, and a methyl group at position 5 on the benzoic acid backbone. This substitution pattern imparts unique electronic and steric properties, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-bromo-4-chloro-5-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrClO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFGMMFLSYNMM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sequential Bromination and Chlorination

A widely adopted route involves sequential halogenation of 5-methylbenzoic acid derivatives. The carboxylic acid group serves as a meta-directing group, facilitating bromination at the 3-position. Subsequent chlorination targets the 4-position, leveraging the ortho/para-directing nature of the bromine substituent.

Procedure :

-

Bromination :

-

Chlorination :

-

Ester Hydrolysis :

Challenges :

-

Competing side reactions during chlorination due to the electron-withdrawing effects of bromine and the ester group.

-

Optimization of solvent systems (e.g., chlorobenzene vs. acetonitrile) to enhance reaction rates.

Oxidation of Halogenated Benzyl Alcohols

Potassium Permanganate-Mediated Oxidation

This method converts (3-bromo-4-chloro-5-methylphenyl)methanol to the target carboxylic acid via oxidation.

Procedure :

-

Substrate Synthesis :

-

Oxidation :

Advantages :

Limitations :

-

Over-oxidation risks degrading sensitive functional groups.

Radical Bromination Followed by Electrophilic Chlorination

Industrial-Scale Process

A scalable method employs radical bromination and Friedel-Crafts chlorination:

Procedure :

-

Bromination :

-

Chlorination :

Key Innovations :

-

Use of sulfuryl chloride minimizes HCl byproduct formation.

Comparison of Synthetic Routes

| Method | Yield | Key Advantages | Industrial Viability |

|---|---|---|---|

| Sequential Halogenation | 65–70% | High regioselectivity; minimal side products | Excellent |

| Oxidation of Alcohols | 60% | Simplified steps; no protecting groups | Moderate |

| Radical Bromination | 70–85% | Scalable; compatible with continuous flow | Excellent |

Reaction Optimization and Troubleshooting

Solvent Selection

Temperature Control

Purification Techniques

-

Recrystallization : Ethyl acetate/hexane mixtures yield high-purity product.

-

Acid-Base Extraction : Removes unreacted starting materials and inorganic salts.

Emerging Technologies

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-5-methylbenzoic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are used under basic conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions include various substituted benzoic acids, biaryl compounds, and other derivatives depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory and Antineoplastic Properties

3-Bromo-4-chloro-5-methylbenzoic acid has been investigated for its potential therapeutic applications, particularly in treating inflammatory diseases and certain cancers. Research indicates that derivatives of this compound exhibit inhibitory effects on specific protein kinases involved in inflammatory pathways, suggesting a role in the development of anti-inflammatory drugs .

Case Study: Rheumatoid Arthritis Treatment

A notable study highlighted the efficacy of 3-bromo-4-chloro-5-methylbenzoic acid derivatives in inhibiting protein kinases associated with rheumatoid arthritis. The findings demonstrated a significant reduction in inflammatory markers in vitro, paving the way for further clinical investigations .

Organic Synthesis

Building Block for Chemical Synthesis

This compound serves as a versatile building block in organic synthesis, particularly for creating more complex molecules. Its bromine and chlorine substituents allow for various electrophilic substitution reactions, making it useful in synthesizing pharmaceuticals and agrochemicals .

Synthesis of Functionalized Aromatic Compounds

Researchers have successfully utilized 3-bromo-4-chloro-5-methylbenzoic acid to synthesize functionalized aromatic compounds through cross-coupling reactions, such as Suzuki and Heck reactions. These reactions are essential for developing new materials with tailored properties .

Materials Science

Polymer Chemistry

In materials science, 3-bromo-4-chloro-5-methylbenzoic acid is explored as a monomer for synthesizing polymers with specific functionalities. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for high-performance applications .

Case Study: Development of Thermoresponsive Polymers

Research has demonstrated that incorporating this compound into polymer systems can yield thermoresponsive materials that change properties with temperature variations. Such materials have potential applications in drug delivery systems and smart coatings .

Data Table: Summary of Applications

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-5-methylbenzoic acid depends on its specific application. In general, the compound interacts with molecular targets through its functional groups. For example, in coupling reactions, the bromine and chlorine atoms facilitate the formation of new carbon-carbon bonds. The pathways involved include nucleophilic substitution and oxidative addition .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 3-bromo-4-chloro-5-methylbenzoic acid with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Positional Isomers and Halogen Variants

- 3-Bromo-5-chlorobenzoic Acid (CAS: 42860-02-6): This positional isomer places chlorine at position 5 instead of 3.

- 3-Bromo-4-iodo-5-methylbenzoic Acid (CAS: 2092356-54-0) : Replacing chlorine with iodine increases molecular weight (MW: ~374.91 g/mol vs. 249.49 g/mol) and alters leaving-group propensity. Iodine’s larger atomic radius and lower electronegativity may enhance participation in nucleophilic aromatic substitution .

Functional Group Modifications

- 3-Bromo-5-hydroxy-4-methoxybenzoic Acid (CAS: 52783-66-1) : The hydroxy and methoxy groups at positions 5 and 4 introduce strong electron-donating effects, lowering acidity (pKa ~2.5–3.5) compared to the target compound’s electron-withdrawing chloro and methyl groups (estimated pKa ~2.0–2.5) .

- 3-Chloro-2,4-difluoro-5-hydroxybenzoic Acid : Fluorine’s high electronegativity and hydroxy group further enhance acidity (pKa <2.0), making this compound more reactive in acidic conditions than the target .

Heterocyclic Analogs

- 3-Bromo-4-phenylisothiazole-5-carboxylic Acid : The isothiazole ring introduces aromatic heteroatoms, altering resonance stabilization and reducing carboxylic acid acidity compared to benzoic acid derivatives. This structural change may limit its utility in pH-sensitive reactions .

Comparative Data Table

Biological Activity

3-Bromo-4-chloro-5-methylbenzoic acid, with the molecular formula and a molecular weight of 249.49 g/mol, is an aromatic compound characterized by a benzene ring substituted with bromine, chlorine, and a methyl group. The presence of these halogen atoms and the carboxylic acid group suggests significant potential for biological activity due to their electronic effects on the aromatic system.

The compound features:

- Bromine atom at the 3-position

- Chlorine atom at the 4-position

- Methyl group at the 5-position

- Carboxylic acid group (-COOH) at the 1-position

These substituents can enhance lipophilicity, potentially improving membrane permeability and bioactivity. Halogenated aromatic compounds often exhibit various pharmacological properties, including anti-inflammatory and antimicrobial activities.

Comparative Analysis with Similar Compounds

To understand the unique properties of 3-bromo-4-chloro-5-methylbenzoic acid, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 3-Bromo-5-chloro-4-methylbenzoic acid | Similar halogenation but different methyl position | Potentially different biological activities |

| 4-Bromo-3-chloro-5-methylbenzoic acid | Halogen positions swapped | May exhibit different reactivity patterns |

| 3-Chloro-4-bromo-5-methylbenzoic acid | Similar structure with different halogen positions | Variations in electronic properties |

The arrangement of substituents significantly affects chemical reactivity and potential applications compared to these similar compounds.

Antimicrobial Activity

Research indicates that halogenated benzoic acids can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli. A study highlighted that certain derivatives exhibited superior activity compared to traditional antibiotics like tetracycline .

Enzyme Interaction Studies

In silico studies on benzoic acid derivatives reveal their potential as modulators of protein degradation systems, particularly the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP). Compounds similar to 3-bromo-4-chloro-5-methylbenzoic acid were found to activate cathepsins B and L significantly, suggesting a role in proteostasis and potential anti-aging properties .

Synthesis and Applications

3-Bromo-4-chloro-5-methylbenzoic acid serves as an intermediate in synthesizing biologically active molecules and pharmaceuticals. Its applications extend to agrochemicals, dyes, and polymers, highlighting its versatility in industrial settings .

Q & A

Basic: What synthetic routes are recommended for preparing high-purity 3-Bromo-4-chloro-5-methylbenzoic acid in laboratory settings?

Methodological Answer:

The synthesis typically involves bromination of 4-chloro-5-methylbenzoic acid using electrophilic brominating agents like N-bromosuccinimide (NBS) under acidic conditions (e.g., H₂SO₄ or HBr/AcOH) at 20–50°C. Key steps include:

- Regioselectivity Control: Use directing groups (e.g., COOH) to ensure bromination occurs at the 3-position.

- Purification: Recrystallization from ethanol/water or gradient HPLC (C18 column, 0.1% TFA in H₂O/MeCN) achieves ≥98% purity. Monitor reaction progress via TLC (Rf = 0.3 in hexane/EtOAc 3:1) .

Advanced: How can X-ray crystallography resolve ambiguities in the spatial arrangement of substituents in 3-Bromo-4-chloro-5-methylbenzoic acid?

Methodological Answer:

- Data Collection: Grow single crystals via slow evaporation (e.g., acetone/hexane). Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.

- Structure Refinement: Use SHELXL-2018/3 for refinement, applying restraints for disordered methyl/chloro groups. Anomalous dispersion from bromine aids in absolute configuration determination.

- Validation: Compare experimental bond lengths (C-Br: ~1.89 Å; C-Cl: ~1.74 Å) with DFT-optimized geometries (B3LYP/6-31G*) .

Basic: Which analytical techniques are critical for confirming the regioisomeric purity of 3-Bromo-4-chloro-5-methylbenzoic acid?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR (DMSO-d₆) shows distinct aromatic protons (δ 7.8–8.2 ppm; J coupling patterns confirm substitution positions).

- Mass Spectrometry: HRMS (ESI⁻) verifies [M-H]⁻ at m/z 248.902 (calc. 248.899).

- HPLC: Use a C18 column (UV detection at 254 nm) with retention time consistency (±0.1 min) against certified standards .

Advanced: What mechanistic insights explain the divergent reactivity of this compound in Suzuki-Miyaura vs. Ullmann coupling reactions?

Methodological Answer:

- Suzuki-Miyaura: The 3-bromo substituent undergoes Pd(0)-catalyzed cross-coupling due to lower C-Br bond dissociation energy (289 kJ/mol) vs. C-Cl (327 kJ/mol). Steric hindrance from the 5-methyl group favors coupling at Br over Cl.

- Ullmann Reactions: Cu(I)/ligand systems (e.g., L-proline) activate C-Cl bonds selectively under microwave irradiation (120°C, 2 h). Competitive dehalogenation is mitigated by excess arylboronic acid .

Advanced: How should researchers address discrepancies in reported pKa values across solvent systems?

Methodological Answer:

- Standardized Titration: Perform potentiometric titration in 0.1 M KCl at 25°C. Use a combined glass electrode calibrated with pH 4.0/7.0 buffers.

- Computational Modeling: Apply COSMO-RS solvation models to predict solvent effects. Discrepancies >0.5 units suggest H-bonding interactions (e.g., DMSO stabilizes deprotonated form) .

Basic: What protocols ensure stable storage to prevent hydrolytic degradation of labile substituents?

Methodological Answer:

- Storage Conditions: Desiccate at –20°C under argon. Use amber vials to block UV-induced radical reactions.

- Stability Testing: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). HPLC purity loss >2% warrants molecular sieve additives .

Advanced: Can multivariate analysis optimize reaction conditions for derivatives with enhanced bioactivity?

Methodological Answer:

- Experimental Design: Apply Box-Behnken design varying temperature (60–100°C), catalyst (Pd(OAc)₂, 2–5 mol%), and solvent polarity (DMF/THF ratio).

- Response Surface Methodology: Correlate reaction yield (≥85%) with cytotoxicity (IC₅₀ <10 μM in MTT assays). Pareto charts identify temperature as the dominant factor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.